Target Divergence: NPP1/ENPP1 vs. COX-2 Inhibition
The 2-phenyl analog 9g (2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole) showed COX-2 IC₅₀ = 0.31 μM with in vivo anti-inflammatory ED₅₀ = 74.3 mg/kg [1]. In contrast, the 1,3,4-oxadiazole-2-thione scaffold (exemplified by 5-[4-(t-butyldimethylsilyloxy)-phenyl]-1,3,4-oxadiazole-2(3H)-thione, compound 1) demonstrated NPP1 inhibition with IC₅₀ = 368 μM and Kᵢ = 360 μM against human recombinant enzyme via pure non-competitive kinetics [2]. The target compound, bearing both the diphenylpyrazol-4-yl group and the 2-thione functionality, is structurally poised to bridge these two target spaces—offering potential dual NPP1/COX-2 modulation that neither the 2-phenyl nor the simple 5-aryl-thione analogs can achieve individually.
| Evidence Dimension | Enzymatic inhibitory potency and target selectivity |
|---|---|
| Target Compound Data | No published IC₅₀ for target compound; predicted to retain NPP1 inhibitory capacity based on thione scaffold |
| Comparator Or Baseline | Comparator A (COX-2): 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (9g) COX-2 IC₅₀ = 0.31 μM; Comparator B (NPP1): 5-[4-(TBDMSO)-phenyl]-1,3,4-oxadiazole-2-thione (1) NPP1 IC₅₀ = 368 μM |
| Quantified Difference | Distinct target selectivity profiles; thione scaffold shifts activity toward NPP1, while 2-phenyl substitution favors COX-2 |
| Conditions | Cell-free enzymatic assays; COX-2: in vitro COX inhibition assay; NPP1: Dixon and Lineweaver-Burk kinetic analysis against human recombinant NPP1 |
Why This Matters
Procurement of the target compound enables exploration of a unique dual-target chemical space inaccessible with commercially available 2-phenyl oxadiazole or 5-aryl thione analogs alone.
- [1] Bansal, S., Bala, M., Suthar, S. K., Choudhary, S., Bhattacharya, S., Bhardwaj, V., Singla, S., & Joseph, A. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 167–174. View Source
- [2] Khan, K. M., Fatima, N., Rasheed, M., Jalil, S., Ambreen, N., Perveen, S., & Choudhary, M. I. (2009). 1,3,4-Oxadiazole-2(3H)-thione and its analogues: a new class of non-competitive nucleotide pyrophosphatases/phosphodiesterases 1 inhibitors. Bioorganic & Medicinal Chemistry, 17(22), 7816–7822. View Source
